molecular formula C15H14N2OS2 B2429114 N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine CAS No. 890960-26-6

N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine

Cat. No.: B2429114
CAS No.: 890960-26-6
M. Wt: 302.41
InChI Key: BZBZFFFYFMIGLD-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine is an organic compound that belongs to the class of benzo[d]thiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine typically involves the reaction of 4-methoxyaniline with 4-(methylthio)benzo[d]thiazol-2-amine under specific conditions. The reaction may require the use of a catalyst, such as a Lewis acid, and may be carried out in an organic solvent like dichloromethane or toluene. The reaction temperature and time can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Material Science: It may be used in the development of organic semiconductors, light-emitting diodes, and other advanced materials.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)benzo[d]thiazol-2-amine
  • 4-(methylthio)benzo[d]thiazol-2-amine
  • N-(4-methoxyphenyl)-4-(methylthio)benzamide

Uniqueness

N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine is unique due to the presence of both methoxy and methylthio groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its solubility, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-18-11-8-6-10(7-9-11)16-15-17-14-12(19-2)4-3-5-13(14)20-15/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBZFFFYFMIGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=C(S2)C=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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